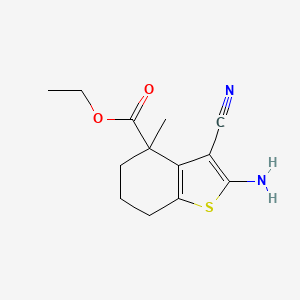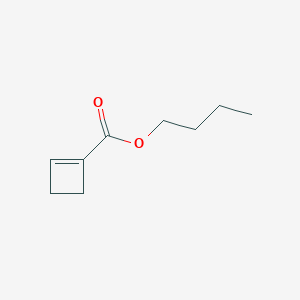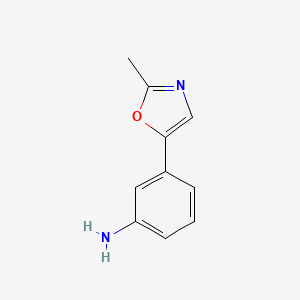
Benzenamine, 3-(2-methyl-5-oxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-(2-methyl-5-oxazolyl)-, also known as 3-(2-methyl-5-oxazolyl)aniline, is a chemical compound with the molecular formula C10H10N2O. This compound features a benzenamine structure substituted with a 2-methyl-5-oxazolyl group. The presence of the oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, imparts unique chemical properties to this molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(2-methyl-5-oxazolyl)- typically involves the reaction of 2-methyl-5-oxazolecarboxylic acid with aniline under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
In industrial settings, the production of Benzenamine, 3-(2-methyl-5-oxazolyl)- may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3-(2-methyl-5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazoline compounds, and various substituted benzenamine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-(2-methyl-5-oxazolyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzenamine, 3-(2-methyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- Aleglitazar
- Ditazole
- Mubritinib
- Oxaprozin
Uniqueness
Benzenamine, 3-(2-methyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89260-49-1 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(2-methyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 |
InChI-Schlüssel |
HECAJWBGKUZXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



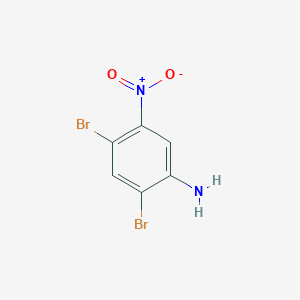

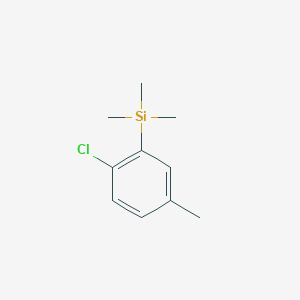
![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)



![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)


